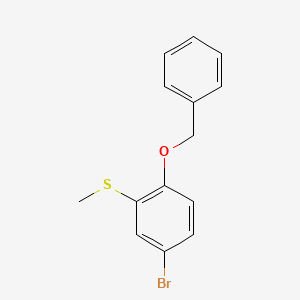![molecular formula C12H21NO4 B13458378 methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability and ease of removal under acidic conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid.
Esterification: The carboxylic acid group of the Boc-protected amino acid is esterified using methanol and a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the methyl ester.
The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent composition, to optimize the production efficiency.
化学反应分析
Types of Reactions
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): Used for esterification.
Major Products Formed
Free Amine: Formed after Boc deprotection.
Carboxylic Acid: Formed after ester hydrolysis.
科学研究应用
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of fine chemicals and specialty materials.
作用机制
The compound exerts its effects primarily through its functional groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can further react with other molecules.
相似化合物的比较
Similar Compounds
Methyl (4S)-4-amino-2-methylidenepentanoate: Lacks the Boc protecting group.
Methyl (4S)-4-{[(benzyloxy)carbonyl]amino}-2-methylidenepentanoate: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Methyl (4S)-4-{[(methoxy)carbonyl]amino}-2-methylidenepentanoate: Uses a methoxycarbonyl protecting group.
Uniqueness
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl group provides steric hindrance, making the Boc group more resistant to hydrolysis under basic conditions compared to other protecting groups like Cbz and methoxycarbonyl.
属性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
methyl (4S)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)16-6)7-9(2)13-11(15)17-12(3,4)5/h9H,1,7H2,2-6H3,(H,13,15)/t9-/m0/s1 |
InChI 键 |
UMXLUHHYMUXZLV-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
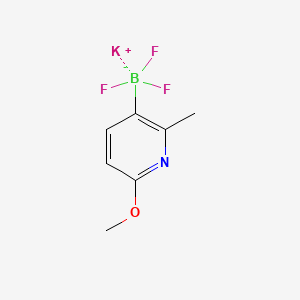
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
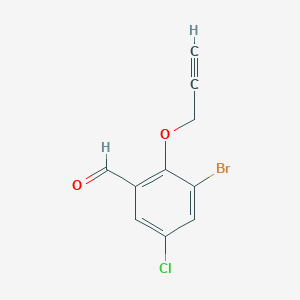

![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
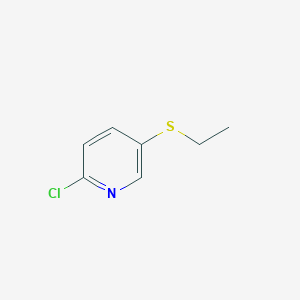
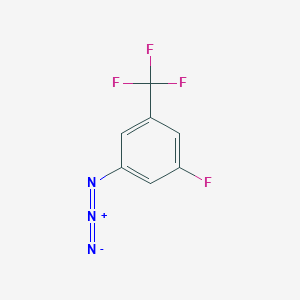
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)

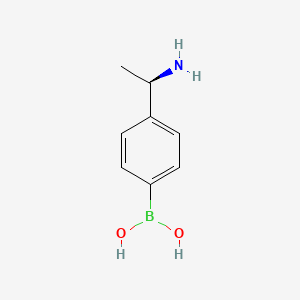
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
